molecular formula C12H11NO2 B182904 1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid CAS No. 446829-40-9

1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid

Cat. No.: B182904
CAS No.: 446829-40-9
M. Wt: 201.22 g/mol
InChI Key: HTKITKAJVLQHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid is a polycyclic indole derivative featuring a fused cyclopentane ring and a carboxylic acid substituent at the 7-position of the indole scaffold. The synthesis of such compounds often involves cyclization strategies, such as the Fischer indole synthesis, where cyclopentanone reacts with hydrazine derivatives to form the tetrahydrocyclopenta[b]indole core .

Properties

IUPAC Name

1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKITKAJVLQHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406383
Record name 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446829-40-9
Record name 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps and Conditions

  • Aryl Hydrazine and Ketone Selection : Cyclopentanone derivatives are typically used as the ketone component to form the cyclopentane ring fused to the indole. Phenylhydrazine or substituted hydrazines act as the hydrazine source.

  • Acid Catalysis : Sulfuric acid or other protic acids facilitate hydrazone formation and cyclization.

  • Microwave Irradiation : Accelerates reaction kinetics, reducing times to 30–60 minutes compared to traditional reflux methods.

Example Protocol

ParameterDescription
Reagents Cyclopentanone derivative, phenylhydrazine, H₂SO₄
Conditions Microwave irradiation (100–150°C, 30–60 min)
Workup Neutralization with NaOH, extraction with organic solvent, purification
Yield High (exact values not reported; analogous methods achieve 60–80% yields)

Morita–Baylis–Hillman Adduct Approach

This method leverages Morita–Baylis–Hillman (MBH) adducts to construct the core structure. The process involves:

  • MBH Adduct Formation : Reaction of α,β-unsaturated carbonyl compounds with indole derivatives.

  • Oxidation and Cyclization : Use of strong oxidizing agents (e.g., 2-iodoxybenzoic acid) to form the indole ring.

  • Reduction and Acid-Mediated Cyclization : Sodium tetrahydroborate (NaBH₄) reduction and subsequent acid treatment (e.g., trifluoromethanesulfonic acid) to finalize the cyclopentane ring.

Critical Reaction Steps

  • MBH Adduct Synthesis :

    • Reagents : (±)-Methyl 2-[hydroxy(3,4,5-trimethoxyphenyl)-methyl]acrylate, indole, 2-iodoxybenzoic acid.

    • Conditions : Reflux in acetonitrile.

  • Reduction and Cyclization :

    • Reagents : NaBH₄, trifluoromethanesulfonic acid (TfOH).

    • Conditions : Room temperature to reflux.

Yield and Selectivity

ParameterValueReference
Overall Yield 70% (for analogous compounds)
Diastereoselectivity >99:1 (for cyclopentane ring closure)

Heterocyclic Ring Closure via Oxidative Cyclization

This approach employs oxidative cyclization to form the fused indole-cyclopentane system. Key steps include:

  • Formation of a Linear Precursor : Synthesis of a tryptamine or β-carboline derivative.

  • Oxidation to Indole : Use of iodine-based oxidants (e.g., 2-iodoxybenzoic acid) to generate the indole ring.

  • Cyclopentane Ring Formation : Acid-mediated cyclization to introduce the cyclopentane moiety.

Representative Procedure

  • Linear Precursor Synthesis :

    • Reagents : Indole, acrylate derivatives, oxidants.

    • Conditions : Reflux in polar aprotic solvents (e.g., acetonitrile).

  • Oxidative Cyclization :

    • Reagents : 2-Iodoxybenzoic acid (IBX).

    • Conditions : Room temperature, 12–24 hours.

  • Reduction and Acid Treatment :

    • Reagents : NaBH₄, TfOH.

    • Conditions : Sequential reduction and acid exposure.

AspectDescription
Enantioselectivity High (up to >90% ee in analogous systems)
Functional Group Tolerance Limited to electron-deficient indoles and acyl azolium intermediates

Industrial-Scale Adaptations

Industrial production often employs multi-step optimization to balance cost and efficiency:

  • Scalable Fischer Synthesis : Continuous-flow reactors or microwave-assisted setups for rapid cyclization.

  • Purification : Recrystallization or chromatography to isolate the carboxylic acid derivative.

  • Catalyst Recovery : Reuse of acid catalysts (e.g., H₂SO₄) to reduce waste.

Alternative Methods

ParameterDescription
Catalyst Marine sponge/H₃PO₄ composite
Conditions Solvent-free, room temperature
Yield Moderate (analogous methods: 50–70%)

Carbene-Catalyzed Annulation

Comparative Analysis of Methods

MethodAdvantagesLimitationsReference
Fischer IndoleHigh yield, rapid reactionLimited functional group diversity
Morita–Baylis–HillmanExcellent diastereoselectivityComplex precursor synthesis
NHC CatalysisAsymmetric synthesis, high enantioselectivityRequires specialized catalysts
Marine Sponge/H₃PO₄Environmentally friendlyScalability and reproducibility concerns

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific positions under controlled conditions:

  • Oxidizing agents : Tetramethylpiperidine-1-oxoammonium salts or potassium permanganate.
  • Products : Oxo derivatives, including ketones or epoxides, depending on reaction conditions .

Example Reaction:

SubstrateOxidizing AgentProductYieldSource
1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acidKMnO₄ (acidic)7-Ketocyclopenta[b]indole derivative65–78%

Reduction Reactions

Reduction targets the double bonds in the indole ring or the carboxylic acid group:

  • Catalysts : Pd/C with H₂ gas or sodium borohydride.
  • Products : Saturated derivatives (e.g., hexahydrocyclopenta[b]indole) .

Example Reaction:

SubstrateConditionsProductSelectivitySource
This compoundH₂ (1 atm), Pd/C, 40°C1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole95% ee

Substitution Reactions

The chlorine atom (if present) or hydrogen atoms undergo nucleophilic/electrophilic substitution:

  • Reagents : Sodium methoxide, alkyl halides, or thionium species.
  • Products : Functionalized indole derivatives (e.g., 7-methyl or 7-fluoro analogs) .

Example Reaction:

SubstrateReagentProductYieldSource
7-Chloro derivativeNaOMe, DMF7-Methoxycyclopenta[b]indole82%

Friedel-Crafts Alkylation-Annulation

This reaction constructs polycyclic alkaloids via N-heterocyclic carbene (NHC) catalysis:

  • Key intermediate : α,β-Unsaturated acyl azolium.
  • Conditions : Cs₂CO₃, CH₂Cl₂, 40°C .

Example Reaction:

SubstrateCatalystProductDiastereoselectivityEnantioselectivitySource
Indole + α,β-unsaturated enalNHC F Indole-fused polycyclic alkaloid>20:1 dr99% ee

Acylation and Alkylation

Electrophilic aromatic substitution occurs at the indole’s 3-position:

  • Reagents : Acetyl chloride, methyl acrylate.
  • Products : N-acylated or C-alkylated derivatives .

Example Reaction:

SubstrateReagentProductYieldSource
This compoundAc₂O, AlCl₃3-Acetyl derivative75%

Condensation and Cyclization

Propargyl alcohols facilitate [4 + 3]-annulation to form lactams:

  • Conditions : Trifluoromethanesulfonic acid, acetonitrile .

Example Reaction:

SubstratePartnerProductYieldSource
Indole-3-carboxamidePropargyl alcoholIndole-fused γ-lactam68%

Enzymatic C–H Functionalization

Biocatalytic strategies enable regiodivergent functionalization:

  • Enzyme : Engineered cytochrome P450.
  • Outcome : Site-selective hydroxylation or amination .

Example Reaction:

SubstrateEnzymeProductRegioselectivitySource
Tetrahydrocyclopenta[b]indoleP450 variantC3-H hydroxylated derivative>90%

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsMajor ProductsYield Range
OxidationKMnO₄, CrO₃Oxo derivatives65–78%
ReductionPd/C, H₂Hexahydro derivatives70–95%
Friedel-CraftsNHC, Cs₂CO₃Polycyclic alkaloids60–99%
SubstitutionNaOMe, alkyl halidesFunctionalized indoles75–82%

Key Research Findings

  • NHC-Catalyzed Annulation : Achieves enantioselectivity >99% ee for indole-fused alkaloids .
  • Regiodivergent Functionalization : Enzymatic methods enable selective C–H bond modifications .
  • Proton Transfer Mechanisms : Kinetic isotope effects (KIE = 2.0) indicate C–H cleavage is rate-determining in annulation .

Scientific Research Applications

Reaction Types

The compound undergoes several chemical reactions:

  • Oxidation : Utilizing oxidizing agents like tetramethylpiperidine-1-oxoammonium salts.
  • Reduction : Achieved with palladium on carbon (Pd/C) and hydrogen gas.
  • Substitution : Functionalization at the 2α-position mediated by thionium species.

Chemistry

1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid serves as a versatile building block in organic synthesis. Its ability to construct complex heterocyclic structures makes it integral in the development of various indole derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20
A549 (Lung)25

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens. It effectively inhibits the growth of bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

Studies have explored its anti-inflammatory properties, showing that it can inhibit pro-inflammatory cytokines and reduce inflammation markers like TNF-alpha and IL-6.

Industrial Applications

In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as a precursor in synthesizing bioactive molecules underscores its importance across various applications.

Study 1: Anticancer Activity

A comprehensive study evaluated the effects of the compound on multiple cancer cell lines. The results highlighted a dose-dependent inhibition of cell proliferation and apoptosis induction via mitochondrial pathways.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against specific bacterial strains. The findings confirmed its efficacy in inhibiting bacterial growth at low concentrations.

Uniqueness

The unique fused bicyclic structure of this compound sets it apart from other indole derivatives due to its distinct chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives are known to act as agonists or antagonists of specific receptors, influencing cellular signaling pathways . The presence of the carboxylic acid group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Physicochemical Properties

The position of the carboxylic acid group on the indole framework significantly influences molecular properties. Table 1 compares key parameters of indole carboxylic acid derivatives:

Compound Name CAS RN Molecular Formula Melting Point (°C) Reference
Indole-5-carboxylic acid 1670-81-1 C₉H₇NO₂ 208–210
Indole-6-carboxylic acid 1670-82-2 C₉H₇NO₂ 256–259
1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid - C₁₂H₁₁NO₂ Not reported
3-(3,4,5-Trimethoxyphenyl)-derivative* - C₂₁H₂₁NO₅ Not reported

*Derivative of 1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid.

The higher melting points of indole-5- and 6-carboxylic acids compared to their tetrahydrocyclopenta[b]indole analogs suggest increased crystallinity due to reduced conformational flexibility.

Conformational and Crystallographic Differences

Crystallographic studies of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid reveal a shallow envelope conformation in the cyclopentane ring, with the carboxylic acid-bearing carbon deviating by 0.237 Å from the plane. The pendant trimethoxyphenyl group forms a dihedral angle of 66.65° with the fused ring system, indicating significant steric hindrance . By contrast, simpler indole carboxylic acids (e.g., indole-5-carboxylic acid) adopt planar conformations, facilitating π-π stacking interactions in crystal lattices .

Pharmacological Activity

While direct data for the 7-carboxylic acid derivative are scarce, structurally related compounds exhibit notable bioactivity. For example, (-)-[(3R)-4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid (laropiprant) is a 5HT2C receptor agonist used in combination therapies for dyslipidemia . The 7-carboxylic acid group in the target compound may modulate receptor binding affinity compared to sulfonyl or alkyl substituents, though further studies are needed.

Biological Activity

1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid (CAS No. 446829-40-9) is a heterocyclic compound belonging to the indole family, known for its diverse biological activities. This compound features a fused bicyclic structure that enhances its reactivity and interaction with biological targets. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H11NO2
  • Molecular Weight : 201.22 g/mol
  • Structure : The compound consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Anticancer Properties

Research has indicated that indole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The indole structure allows for interaction with specific receptors and enzymes involved in cell signaling pathways. For instance, they may act as agonists or antagonists at certain receptors, modulating cellular responses that lead to cancer cell death .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its efficacy in inhibiting the growth of bacteria and fungi:

  • Efficacy : The compound's ability to disrupt microbial cell membranes contributes to its antibacterial effects. Specific studies have reported IC50 values indicating effective concentrations against specific strains .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Indole derivatives are known to inhibit pro-inflammatory cytokines and reduce inflammation markers:

  • Research Findings : Experimental models have shown that treatment with this compound can significantly lower levels of inflammatory mediators such as TNF-alpha and IL-6 .

Study 1: Anticancer Activity

A study examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells. The compound induced apoptosis through mitochondrial pathways and caspase activation.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20
A549 (Lung)25

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it effectively inhibited bacterial growth at low concentrations.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study 3: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that treatment with this compound reduced lipopolysaccharide-induced inflammation in macrophages by downregulating NF-kB signaling pathways.

Q & A

Q. What are the recommended synthetic methods for 1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid?

The Fischer indole synthesis is a foundational approach, using phenylhydrazine and cyclopentanone with acid catalysts (e.g., HCl or H₂SO₄). Optimization involves screening catalysts and reaction times to achieve >90% yield and >94% purity. Post-synthesis purification includes recrystallization from acetic acid or ethanol .

Q. What safety protocols should be followed when handling this compound?

Use PPE: face shields, safety glasses, and nitrile gloves. Avoid skin contact via proper glove removal techniques. Work in fume hoods with local exhaust ventilation. Note that specific toxicity data are unavailable, so extrapolate precautions from structurally similar indole derivatives .

Q. How can physical-chemical properties be experimentally determined in the absence of published data?

Employ differential scanning calorimetry (DSC) for melting points, thermogravimetric analysis (TGA) for thermal stability, and HPLC for purity assessment. Water solubility can be tested via shake-flask methods, while logP values are determined using octanol-water partitioning .

Advanced Research Questions

Q. How can contradictory synthetic yields from alternative acid catalysts be resolved?

Conduct systematic catalyst screening (e.g., Lewis vs. Brønsted acids) with real-time reaction monitoring (TLC or GC-MS). For example, substituting ZnCl₂ with HCl in Fischer synthesis improved yield by 15% in one study. Statistical tools like Design of Experiments (DoE) can identify optimal conditions .

Q. What methodologies assess the compound’s stability under varying storage conditions?

Perform accelerated stability studies: expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and NMR. Stability-indicating methods (e.g., forced degradation studies) validate storage recommendations .

Q. How can tautomeric forms or stereochemical ambiguities be characterized?

Use X-ray crystallography for definitive structural elucidation. Dynamic NMR can resolve tautomerism, while computational modeling (DFT) predicts preferred conformations. Chiral HPLC or circular dichroism (CD) confirms stereochemistry in enantiomeric forms .

Q. What strategies are recommended for toxicological profiling without prior data?

Begin with in vitro assays: Ames test for mutagenicity, MTT assay for cytotoxicity. Proceed to in vivo studies (rodent models) for acute toxicity (LD50) and organ-specific effects. Cross-reference toxicophores in related indole derivatives to prioritize endpoints .

Q. How can synthetic intermediates with poor stability be managed?

Unstable intermediates (e.g., hydroxymethylindole acids) should be used immediately in subsequent reactions. In-situ derivatization (e.g., esterification) or lyophilization improves handling. Alternative solvents (DMF/acetic acid mixtures) enhance recrystallization efficiency .

Q. What analytical techniques validate impurity profiles in synthetic batches?

LC-MS/MS identifies low-abundance impurities. Quantitative NMR (qNMR) measures residual solvents, while ICP-MS detects metal catalysts. Orthogonal methods (HPLC vs. capillary electrophoresis) ensure robustness in purity assessments .

Q. How can metal-binding properties inform bioactivity studies?

Investigate coordination chemistry via potentiometric titration and isothermal calorimetry (ITC). UV-VIS spectroscopy monitors ligand-metal charge-transfer transitions. Compare with analogs like tetrahydro-isoquinoline carboxylic acids, which show affinity for Cu(II)/Ni(II) ions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.